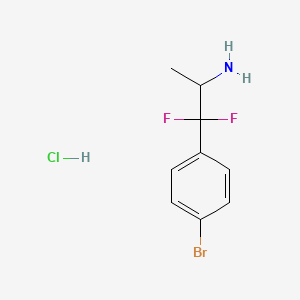

1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride

Description

1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride is a halogenated amine derivative featuring a 4-bromophenyl group, two fluorine atoms at the C1 position, and a propane backbone. The bromophenyl group enhances lipophilicity, while the difluoro substitution likely improves metabolic stability and binding affinity in biological systems . This compound is structurally analogous to several research chemicals used in medicinal chemistry and asymmetric synthesis, as highlighted in the evidence (e.g., GPCR ligand analogs and chiral building blocks) .

Properties

Molecular Formula |

C9H11BrClF2N |

|---|---|

Molecular Weight |

286.54 g/mol |

IUPAC Name |

1-(4-bromophenyl)-1,1-difluoropropan-2-amine;hydrochloride |

InChI |

InChI=1S/C9H10BrF2N.ClH/c1-6(13)9(11,12)7-2-4-8(10)5-3-7;/h2-6H,13H2,1H3;1H |

InChI Key |

ALMHXOGKAKCKPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Br)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromobenzaldehyde and difluoromethylamine.

Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with difluoromethylamine to form an intermediate imine.

Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired amine.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 1-(4-Bromophenyl)-1,1-difluoropropan-2-amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.

Oxidation Products: Imines or nitriles.

Reduction Products: Secondary amines.

Scientific Research Applications

1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the difluoropropan-2-amine moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride with structurally related compounds, emphasizing differences in substituents, molecular properties, and applications:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications/Notes | References |

|---|---|---|---|---|---|

| 1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride (Target) | C₉H₁₀BrClF₂N* | ~294.05 | Propane backbone, C1 difluoro, 4-bromophenyl | Likely intermediate for CNS-active agents | Inferred |

| (1R)-1-(4-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride | C₈H₇BrClF₂N | 269.51 | Ethane backbone, C2 difluoro, chiral center | Potential GPCR modulator | |

| 1-(4-Bromophenyl)-2-fluoroethylamine hydrochloride | C₉H₁₀BrClFN | 264.54 | Ethyl backbone, methylamine, monofluoro | Building block for fluorinated pharmaceuticals | |

| 1-(4-Bromophenyl)cyclopropanamine hydrochloride | C₉H₁₁BrClN | 248.55 | Cyclopropane ring, no fluorine | Rigid scaffold for drug design | |

| (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride | C₁₁H₁₇BrClN | 278.62 | Branched dimethyl, chiral center | Chiral intermediate in asymmetric synthesis | |

| (R)-(+)-1-(4-Bromophenyl)ethylamine hydrochloride | C₈H₁₀BrClN | 236.53 | Ethylamine, high optical purity (>99% ee) | Asymmetric catalysis or enantioselective synthesis |

Key Structural and Functional Comparisons:

Backbone Flexibility :

- The propane backbone in the target compound offers greater conformational flexibility compared to cyclopropane derivatives (e.g., ) but less rigidity than dimethyl-substituted analogs (e.g., ).

- Ethane-based analogs (e.g., ) may exhibit reduced steric hindrance, favoring receptor binding in pharmacological contexts.

Halogen and Fluorine Effects: Difluoro substitution (target compound and ) enhances electronegativity and metabolic stability compared to monofluoro () or non-fluorinated analogs (). Bromine at the para position is conserved across all compounds, contributing to π-π interactions in target binding .

Chirality and Stereochemistry :

- Chiral centers in compounds like and are critical for enantioselective activity, whereas the target compound’s stereochemical configuration remains unspecified in the evidence.

Synthetic Accessibility :

Biological Activity

1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride is a synthetic compound recognized for its potential applications in medicinal chemistry. Its unique structural features, including a bromophenyl moiety and difluoropropane backbone, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Bromophenyl Group: Enhances lipophilicity and biological interaction.

- Difluoropropane Backbone: Imparts stability and influences receptor binding.

The biological activity of 1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride primarily involves its interaction with specific receptors and enzymes. The presence of fluorine atoms enhances the compound's binding affinity, potentially leading to increased selectivity towards biological targets.

Potential Targets:

- ALK-2 Receptor: The compound has been studied for its inhibitory effects on the ALK-2 receptor, which is implicated in conditions like fibrodysplasia ossificans progressiva (FOP) and heterotopic ossification (HO) .

Biological Activity

Research indicates that 1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride exhibits various biological activities:

Inhibition Studies

- ALK-2 Inhibition: The compound has shown selective inhibition of ALK-2 over other receptors, with significant implications for treating disorders related to abnormal bone growth .

Pharmacological Effects

- Anti-inflammatory Properties: Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, which could be beneficial in managing diseases characterized by inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride:

| Study | Findings | |

|---|---|---|

| Study 1 | Demonstrated selective inhibition of ALK-2 in vitro. | Supports potential use in treating FOP. |

| Study 2 | Reported anti-inflammatory effects in animal models. | Suggests broader therapeutic applications. |

| Study 3 | Evaluated pharmacokinetic properties; low toxicity observed. | Indicates favorable safety profile for clinical use. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.